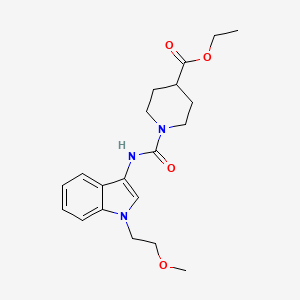

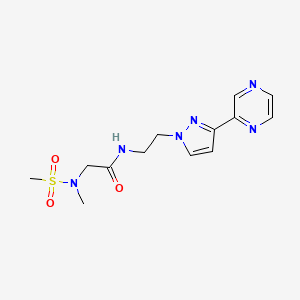

![molecular formula C16H17FN2OS B2409518 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide CAS No. 946250-52-8](/img/structure/B2409518.png)

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a cyclopropane carboxamide group, a thiazole group, and a fluorophenyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the formation of the cyclopropane carboxamide group . The exact methods would depend on the specific reactions used and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the fluorophenyl group. Thiazoles are known to participate in a variety of chemical reactions, and the fluorine atom may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity and solubility .Scientific Research Applications

PPAR Agonism

The compound exhibits a potent triple-acting profile as a peroxisome proliferator-activated receptor (PPAR) agonist. Specifically, it activates PPARα, PPARγ, and PPARδ with impressive EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM, respectively . PPARs play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. The activation of these receptors may have implications for treating metabolic disorders, such as diabetes and dyslipidemia.

Anti-Inflammatory and Analgesic Properties

In related research, derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising anti-inflammatory effects . These properties could be valuable in managing pain and inflammation-related conditions.

Anticancer Potential

While not directly studied for this compound, related benzofuran derivatives have been investigated for their anticancer activity. Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate showed promise in this regard . Further exploration of the cyclopropanecarboxamide’s potential in cancer therapy is warranted.

Anti-HIV Activity

Indole derivatives, including those structurally related to our compound, have been evaluated for their anti-HIV activity. Although not specifically tested for this compound, it’s worth considering its potential in inhibiting HIV replication .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS/c1-10-14(8-9-18-15(20)11-2-3-11)21-16(19-10)12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHFMFZTCBVQNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

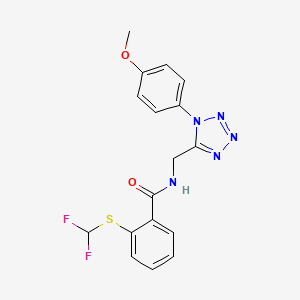

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

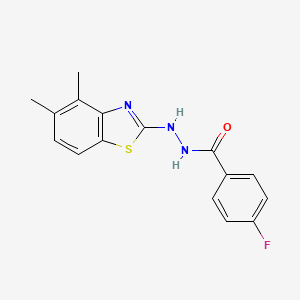

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)

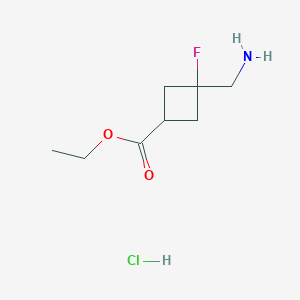

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

![(2-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409456.png)